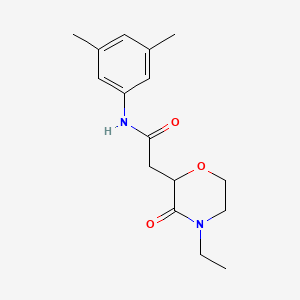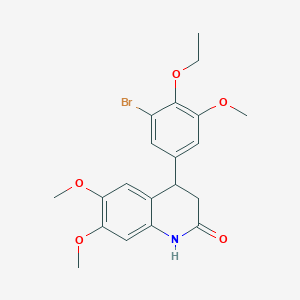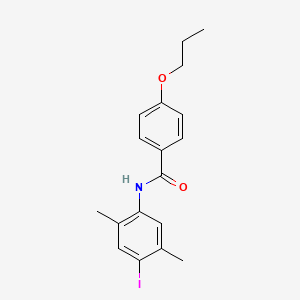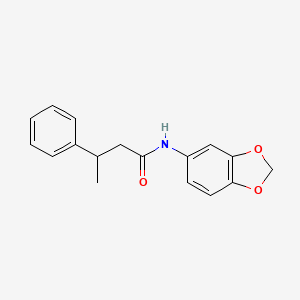
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide
説明
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide, also known as DMEA, is a chemical compound that has been of interest to scientists due to its potential biomedical applications. DMEA is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the modulation of neurotransmitter release. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), two pro-inflammatory cytokines that are involved in the pathogenesis of many inflammatory diseases. Additionally, N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to modulate the release of glutamate and GABA, two neurotransmitters that are involved in pain perception and cognitive function.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the modulation of neurotransmitter release, and the protection of neurons from oxidative stress. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to reduce the production of TNF-alpha and IL-6, two pro-inflammatory cytokines that are involved in the pathogenesis of many inflammatory diseases. Additionally, N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to modulate the release of glutamate and GABA, two neurotransmitters that are involved in pain perception and cognitive function. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has also been shown to protect neurons from oxidative stress, which is involved in the pathogenesis of many neurodegenerative diseases.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has several advantages for lab experiments, including its small size and ease of synthesis. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide can be synthesized using various methods, and its purity can be easily characterized using spectroscopic techniques. Additionally, N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to have potent anti-inflammatory and neuroprotective effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, there are also some limitations to the use of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide, including the development of new drugs based on its structure and the further characterization of its mechanism of action. Additionally, future research could focus on the optimization of the synthesis method for N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide and the evaluation of its potential toxicity in animal models. Furthermore, studies could be conducted to investigate the effects of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide on other neurotransmitters and cytokines, as well as its potential use in combination with other drugs for the treatment of inflammatory and neurodegenerative diseases.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been studied for its potential biomedical applications, including its use as an anti-inflammatory agent, an analgesic, and a neuroprotective agent. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation and neuropathic pain. Additionally, N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-18-5-6-21-14(16(18)20)10-15(19)17-13-8-11(2)7-12(3)9-13/h7-9,14H,4-6,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCSSWFZQNQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-ethyl-2-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116044.png)
![N-1-adamantyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4116046.png)
![methyl 5-(1H-indazol-3-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4116052.png)

![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B4116071.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide](/img/structure/B4116084.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4116106.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4116113.png)
![N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4116131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4116142.png)
